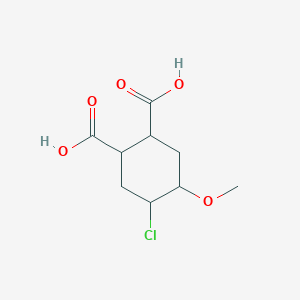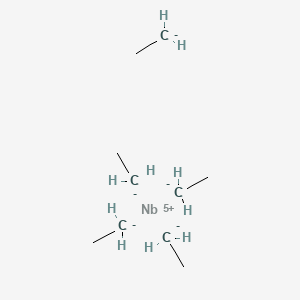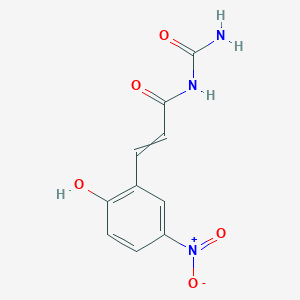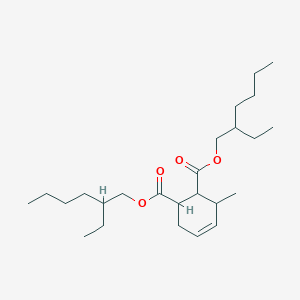![molecular formula C24H31Br B14509931 1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene CAS No. 62856-39-7](/img/structure/B14509931.png)
1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene is an organic compound with the molecular formula C22H29Br It is a derivative of benzene, where a bromine atom is attached to the benzene ring along with a decylphenyl group through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene typically involves a multi-step process. One common method is the bromination of 4-[2-(4-decylphenyl)ethenyl]benzene. This can be achieved by reacting the precursor compound with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the
Properties
CAS No. |
62856-39-7 |
|---|---|
Molecular Formula |
C24H31Br |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-decylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H31Br/c1-2-3-4-5-6-7-8-9-10-21-11-13-22(14-12-21)15-16-23-17-19-24(25)20-18-23/h11-20H,2-10H2,1H3 |
InChI Key |
AJAQMTMGYHIXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)

![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)

![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)

![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)



![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)


![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)
